2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C6H4ClN5O2 |
|---|---|
Molecular Weight |
213.58 g/mol |
IUPAC Name |
5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4ClN5O2/c7-4-2-1-3(12(13)14)5-9-6(8)10-11(4)5/h1-2H,(H2,8,10) |
InChI Key |
NEAVCNLGQAMHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C(=C1)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with nitriles under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyridine . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction leading to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated, catalyst-free synthesis is particularly attractive for industrial applications due to its eco-friendly nature and high yields . This method involves the use of enaminonitriles and benzohydrazides, which undergo transamidation, nucleophilic addition, and subsequent condensation to form the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s reactivity and properties.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-5-chloro-8-amino-[1,2,4]triazolo[1,5-a]pyridine, while nucleophilic substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which play a crucial role in cytokine signaling and immune response regulation . By inhibiting these kinases, the compound can modulate inflammatory responses and other cellular processes.
Comparison with Similar Compounds
Key Observations :
- Chloro vs. Bromo : The target’s 5-Cl substituent offers a balance between electronic withdrawal and steric effects compared to bulkier bromo analogs .
- Nitro Group: The 8-NO₂ group is rare in triazolopyridines but common in herbicides and explosives due to its strong electron-withdrawing nature .
- Amino Group: The 2-NH₂ group is conserved in bioactive analogs, facilitating interactions with enzymes or receptors .
Physicochemical and Spectral Comparisons
- IR Spectroscopy: The target’s NO₂ group would exhibit asymmetric stretching at ~1,520 cm⁻¹ and symmetric stretching at ~1,350 cm⁻¹, distinct from C=O (1,670–1,712 cm⁻¹) or C=S (1,249–1,268 cm⁻¹) bands in analogs .
- NMR Data: The 5-Cl substituent would deshield adjacent protons, while the 8-NO₂ group would cause significant downfield shifts in ¹³C NMR (~150–160 ppm for NO₂-bearing carbons) .
Biological Activity
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound notable for its unique structural features, including an amino group at the second position, a nitro group at the eighth position, and a chlorine substituent at the fifth position of the triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and autoimmune diseases.
- Molecular Formula : C₆H₄ClN₅O₂
- Molecular Weight : 213.58 g/mol
- CAS Number : 2155875-68-4
Research indicates that this compound exhibits significant biological activity through its interactions with various biological targets:
- Inverse Agonist Activity : It acts as an inverse agonist of retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in regulating immune responses and inflammation.
- Kinase Inhibition : The compound has been identified as an inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2), which play critical roles in cell signaling pathways associated with immune response and hematopoiesis. This suggests potential applications in treating autoimmune diseases and certain cancers.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits antiproliferative effects on various cancer cell lines. |
| Anti-inflammatory | Modulates immune response pathways, potentially reducing inflammation. |
| Signal Transduction | Influences cellular signaling mechanisms through kinase inhibition. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity :
- Inflammatory Response :
- Molecular Modeling Studies :
Comparative Analysis with Related Compounds
To understand the distinct biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity Score | Key Features |
|---|---|---|
| 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.86 | Contains bromine instead of chlorine |
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.81 | Bromine at the sixth position |
| 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.79 | Bromine at the fifth position |
These compounds share structural similarities but differ in their substituents and positions on the triazole ring. The unique combination of amino and nitro groups in this compound may confer distinct biological properties that differentiate it from its analogs.
Q & A
Q. What are the primary synthetic routes for 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine?
The synthesis typically involves multi-step pathways starting from pyridine or triazole precursors. Key methods include:
- Cyclocondensation : Reaction of hydrazine derivatives with substituted pyridines or malononitrile under reflux in ethanol with piperidine catalysis .
- Copper-catalyzed oxidative cyclization : Using guanidylpyridines and CuBr/1,10-phenanthroline systems for N-N bond formation .
- Functional group interconversion : Substitution of bromine at the 8-position with nitrile groups via palladium catalysis (e.g., Zn(CN)₂) .
Q. Which spectroscopic techniques confirm the compound’s structure?
Structural elucidation relies on:
- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., amine at C2, nitro at C8) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves planar triazolopyridine ring geometry and substituent orientations in derivatives .
Q. What biological activities are reported for its derivatives?
Derivatives exhibit:
- Antimicrobial activity : Against Gram-positive bacteria and fungi via triazole-mediated enzyme inhibition .
- Anticancer potential : Selective cytotoxicity in tumor cell lines (e.g., via PDE10 or mGlu5 modulation) .
- Fluorescent properties : Blue emission with large Stokes shifts for bioimaging applications .
Advanced Research Questions
Q. How can reaction yields be optimized for halogenated derivatives?
Strategies include:
- Catalyst tuning : CuBr with 1,10-phenanthroline enhances N-N coupling efficiency in oxidative cyclizations .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves yields by 15–20% .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in palladium-catalyzed cyanide substitutions .
Q. How to resolve NMR data contradictions caused by substituent effects?
Address discrepancies via:
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm overlapping signals .
- Computational modeling (DFT) : Predicts chemical shifts and splitting patterns influenced by electron-withdrawing groups (e.g., nitro at C8) .
- Variable temperature NMR : Identifies dynamic effects in rotameric structures .
Q. What design strategies enhance anticancer activity in derivatives?
- Electron-withdrawing substituents : Nitro or bromine at C5/C8 improves DNA intercalation and topoisomerase inhibition .
- Hybrid pharmacophores : Fusion with coumarin or benzodiazepine scaffolds increases target selectivity .
- Structure-activity relationship (SAR) : Systematic substitution at C2 (amine) and C7 (aryl groups) optimizes potency .
Q. How to mitigate poor aqueous solubility in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro testing .
- Prodrug modification : Introduce phosphate or PEG groups at C2-amine for enhanced bioavailability .
- Nanoparticle encapsulation : Lipid-based carriers improve cellular uptake in cytotoxicity assays .
Q. What computational methods predict reactivity in nucleophilic substitutions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Molecular docking : Screens derivatives against target proteins (e.g., PDE10) to prioritize synthesis .
- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways for bromine-cyanide exchange .
Q. How to validate target engagement in enzyme inhibition studies?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinities (Kd) for triazole-enzyme interactions .
- Surface plasmon resonance (SPR) : Measures real-time kinetics of inhibitor-protein binding .
- X-ray crystallography : Resolves inhibitor-enzyme co-crystal structures to confirm binding modes .
Q. What experimental controls are critical in analyzing conflicting bioactivity data?
- Positive/Negative controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
- Dose-response curves : Ensure IC₅₀ values are reproducible across ≥3 independent experiments .
- Metabolic stability assays : Rule out false positives caused by compound degradation in cell media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
